

# An In-depth Technical Guide to 6-(2-Aminopropyl)benzofuran (6-APB)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(2-Aminopropyl)benzofuran

Cat. No.: B1241680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-(2-Aminopropyl)benzofuran**, commonly known as 6-APB or "Benzofury," is a synthetic entactogenic compound of the phenethylamine and benzofuran classes.<sup>[1]</sup> Structurally analogous to 3,4-methylenedioxymethamphetamine (MDA), 6-APB has garnered significant interest within the scientific community for its complex pharmacological profile, primarily as a potent serotonin 5-HT<sub>2B</sub> receptor agonist and a serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacology of 6-APB, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate a deeper understanding of its mechanism of action and to provide detailed methodologies for key experimental procedures.

## Chemical Structure and Identification

6-APB is a member of the amphetamine and benzofuran families.<sup>[1]</sup> Its structure is similar to that of MDA, with the key difference being the replacement of the 3,4-methylenedioxymethyl ring system with a benzofuran ring.<sup>[1]</sup>

Identifier	Value
IUPAC Name	1-(1-benzofuran-6-yl)propan-2-amine[3]
Synonyms	6-APB, Benzofury, Benfamine[3]
CAS Number	286834-85-3 (free base)[3], 286834-84-2 (HCl salt)[1][3]
Chemical Formula	C <sub>11</sub> H <sub>13</sub> NO[1][4]
Molecular Weight	175.23 g/mol [5]
Canonical SMILES	CC(CC1=CC2=C(C=C1)C=CO2)N[4]
InChI	InChI=1S/C11H13NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8H,6,12H2,1H3[1][4]
InChIKey	FQDAMYLMQQKPRX-UHFFFAOYSA-N[1][4]

## Physicochemical Properties

The physical and chemical characteristics of 6-APB and its common salt forms are crucial for its handling, formulation, and analysis.

Property	Value
Appearance	Tan or brown grainy powder[1], White powder (HCl salt)[3]
Melting Point	164.7 °C (HCl salt)[3]
Solubility (HCl salt)	DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 1 mg/ml[6]
Solubility (Succinate salt)	Practically insoluble in CHCl <sub>3</sub> ; very minimally soluble in cold water[1]
UV max (in Methanol)	207, 246, 276, 285 nm[6]; 245.6, 284.3 nm[3]

## Synthesis of 6-(2-Aminopropyl)benzofuran

A common synthetic route for 6-APB, as described by Briner and colleagues, involves a multi-step process starting from 3-bromophenol.[1][7]

## Experimental Protocol: Synthesis of 6-APB

### Step 1: Synthesis of 1-Bromo-3-(2,2-diethoxyethoxy)benzene

- 3-Bromophenol is refluxed with bromoacetaldehyde diethyl acetal and sodium hydride to yield the diethyl acetal intermediate.[7]

### Step 2: Synthesis of 4-Bromo- and 6-Bromo-1-benzofuran

- The resulting diethyl acetal is heated with polyphosphoric acid, leading to a mixture of bromobenzofuran structural isomers: 4-bromo-1-benzofuran and 6-bromo-1-benzofuran.[7]

### Step 3: Isomer Separation

- The isomers are separated using silica gel column chromatography.[7]

### Step 4: Synthesis of 1-(1-Benzofuran-6-yl)propan-2-one

- The separated 6-bromo-1-benzofuran is catalytically converted to its corresponding propanone derivative.[7]

### Step 5: Reductive Amination to 6-APB

- The propanone derivative undergoes reductive amination to yield **6-(2-aminopropyl)benzofuran**.[7]
- The final product can be converted to its HCl salt for further examination and improved stability.[7]

## Synthesis of 6-(2-Aminopropyl)benzofuran

3-Bromophenol

Bromoacetaldehyde diethyl acetal

NaH, reflux

1-Bromo-3-(2,2-diethoxyethoxy)benzene

Polyphosphoric acid, heat

Mixture of 4- and 6-Bromobenzofuran

Silica gel chromatography

6-Bromobenzofuran

Catalytic conversion

1-(Benzofuran-6-yl)propan-2-one

Reductive amination

6-(2-Aminopropyl)benzofuran (6-APB)

[Click to download full resolution via product page](#)

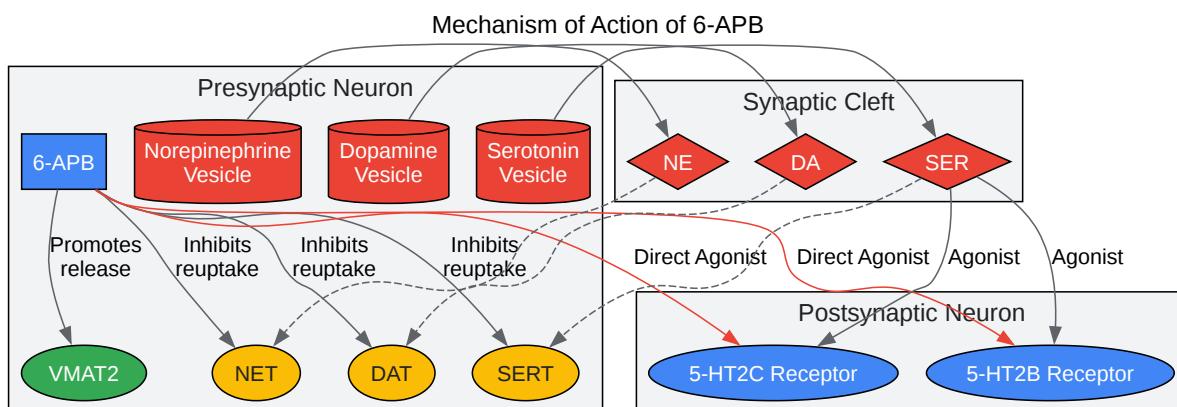
Caption: Synthetic pathway for **6-(2-Aminopropyl)benzofuran**.

## Pharmacological Properties

6-APB exhibits a complex pharmacological profile, acting as both a monoamine releasing agent and a receptor agonist.

## Mechanism of Action

6-APB is a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI).<sup>[1][2]</sup> It also functions as a potent agonist at serotonin 5-HT<sub>2B</sub> and 5-HT<sub>2C</sub> receptors.



[Click to download full resolution via product page](#)

Caption: Signaling pathways affected by 6-APB.

## Receptor and Transporter Binding Affinities

The following tables summarize the in vitro binding affinities and functional activities of 6-APB at various monoamine transporters and serotonin receptors.

### Monoamine Transporter Interactions

Transporter	K <sub>i</sub> (nM)	IC <sub>50</sub> for Reuptake Inhibition (nM)	EC <sub>50</sub> for Release (nM)
Dopamine (DAT)	150[1][2]	3,300[1]	10[4]
Norepinephrine (NET)	117[1][2]	190[1]	14[4]
Serotonin (SERT)	2,698[1][2]	930[1]	36[4]

### Serotonin Receptor Interactions

Receptor	K <sub>i</sub> (nM)	EC <sub>50</sub> (nM)	E <sub>max</sub> (%)
5-HT <sub>2A</sub>	-	5,900[1]	43[1]
5-HT <sub>2B</sub>	3.7[1][2]	140[1]	70[1]
5-HT <sub>2C</sub>	270[1]	-	-
5-HT <sub>1A</sub>	1,500[1]	-	-

### Other Receptor Interactions

Receptor	K <sub>i</sub> (nM)
α <sub>2</sub> C-Adrenergic	45[1][2]

## Metabolism

The metabolism of 6-APB has been studied in rats. Phase I metabolism involves hydroxylation of the furan ring, followed by ring cleavage and subsequent reduction or oxidation of the resulting aldehyde. The primary metabolites identified were 3-carboxymethyl-4-hydroxyamphetamine and 4-carboxymethyl-3-hydroxyamphetamine. Phase II metabolism involves glucuronidation.[1]

## Experimental Protocols

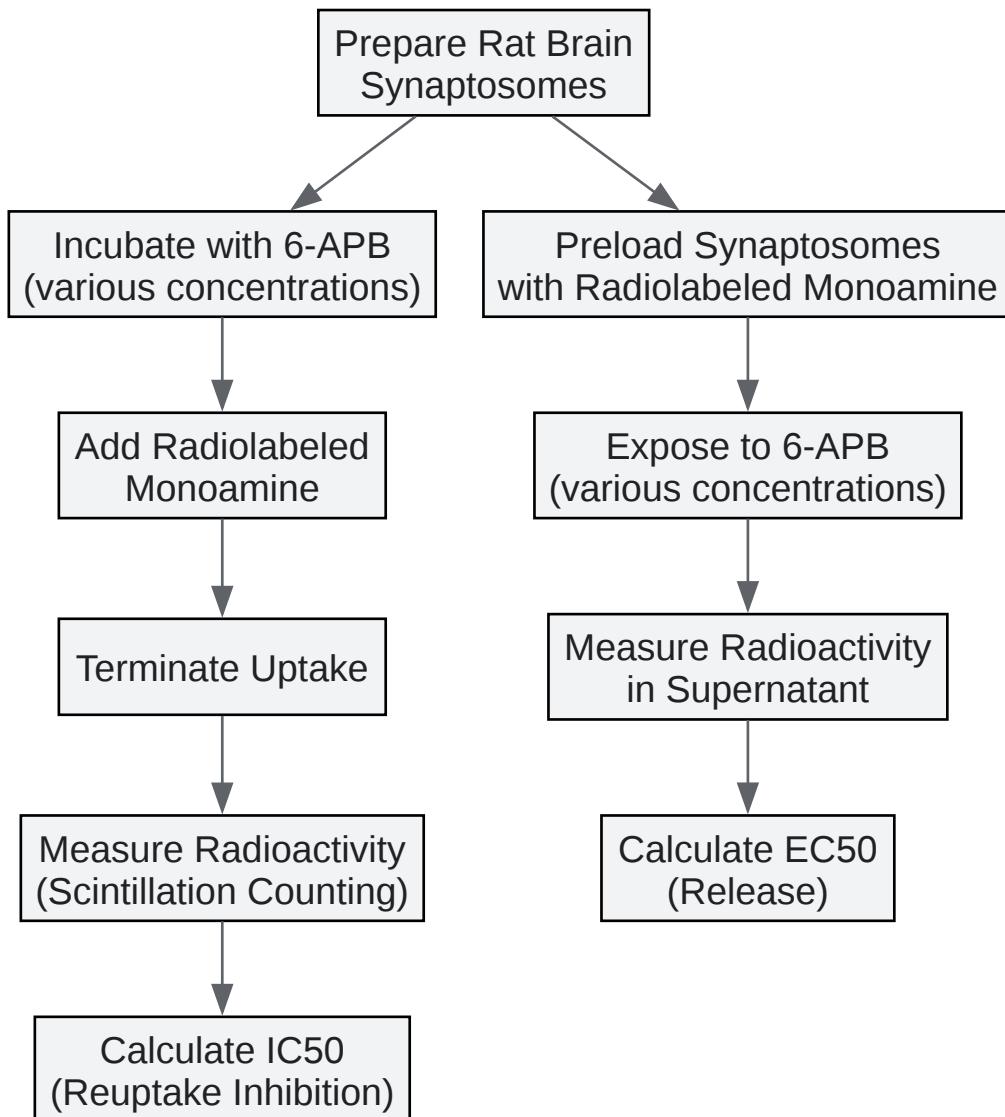
### In Vitro Monoamine Transporter Assays

Objective: To determine the potency of 6-APB to inhibit monoamine reuptake and promote monoamine release.

Methodology:

- Preparation of Synaptosomes: Rat brain synaptosomes are prepared as a source of monoamine transporters.[\[4\]](#)
- Reuptake Inhibition Assay:
  - Synaptosomes are incubated with varying concentrations of 6-APB.
  - A radiolabeled monoamine (e.g.,  $[^3\text{H}]$ dopamine,  $[^3\text{H}]$ norepinephrine, or  $[^3\text{H}]$ serotonin) is added.
  - After a short incubation, uptake is terminated, and the amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.
  - $\text{IC}_{50}$  values are calculated from concentration-response curves.
- Release Assay:
  - Synaptosomes are preloaded with a radiolabeled monoamine.
  - The synaptosomes are then exposed to varying concentrations of 6-APB.
  - The amount of radioactivity released into the supernatant is measured.
  - $\text{EC}_{50}$  values are determined from concentration-response curves.[\[4\]](#)

### In Vitro Monoamine Transporter Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro monoamine transporter assays.

## In Vivo Microdialysis

Objective: To measure the effects of 6-APB on extracellular levels of dopamine and serotonin in the nucleus accumbens of conscious rats.[\[4\]](#)

Methodology:

- Surgical Implantation: A microdialysis guide cannula is stereotactically implanted into the nucleus accumbens of anesthetized rats.[4]
- Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
- Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.
- Drug Administration: 6-APB is administered intravenously at various doses.[4]
- Neurotransmitter Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]

## Hepatotoxicity Assay

Objective: To assess the potential of 6-APB to induce liver cell toxicity.

Methodology:

- Cell Culture: Human hepatoma HepaRG cells are cultured to confluence in 96-well plates.[5]
- Drug Exposure: Cells are exposed to a range of concentrations of 6-APB for 24 hours.[5]
- Cell Viability Assessment (MTT Assay):
  - The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
  - After incubation, the formazan crystals are dissolved, and the absorbance is measured to determine cell viability.[5]
- Data Analysis: EC<sub>50</sub> values are calculated from the concentration-response curves.[5]

## Conclusion

**6-(2-Aminopropyl)benzofuran** is a pharmacologically complex molecule with significant effects on the monoaminergic system. Its dual action as a potent serotonin receptor agonist and a monoamine releasing agent and reuptake inhibitor contributes to its unique entactogenic profile. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential, toxicological profile, and fundamental neuropharmacology of 6-APB and related compounds. Further research is warranted to fully elucidate its in vivo effects and long-term safety profile in preclinical models.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. forendex.southernforensic.org [forendex.southernforensic.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxymethamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(2-Aminopropyl)benzofuran (6-APB)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241680#chemical-structure-and-properties-of-6-2-aminopropyl-benzofuran]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)